molecular formula C11H12O4 B3344916 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid CAS No. 1000566-21-1

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid

Cat. No.: B3344916
CAS No.: 1000566-21-1
M. Wt: 208.21 g/mol
InChI Key: KZGVJCJKOBSZMW-UHFFFAOYSA-N
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Description

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid is an organic compound with a complex structure that includes a methoxycarbonyl group and a methylphenyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid typically involves the esterification of 2-methylphenylacetic acid followed by the introduction of the methoxycarbonyl group. One common method involves the reaction of 2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then reacted with carbon monoxide and methanol under high pressure and temperature to introduce the methoxycarbonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The aromatic ring and acetic acid moiety can also contribute to the compound’s overall biological activity by interacting with various cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Methoxycarbonyl)phenyl)acetic acid: Lacks the methyl group on the aromatic ring.

    2-(5-(Methoxycarbonyl)-3-methylphenyl)acetic acid: Has the methyl group in a different position on the aromatic ring.

    2-(5-(Methoxycarbonyl)-2-methylphenyl)propanoic acid: Contains a propanoic acid moiety instead of an acetic acid moiety.

Uniqueness

2-(5-(Methoxycarbonyl)-2-methylphenyl)acetic acid is unique due to the specific positioning of the methoxycarbonyl and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-methoxycarbonyl-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-3-4-8(11(14)15-2)5-9(7)6-10(12)13/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGVJCJKOBSZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731270
Record name [5-(Methoxycarbonyl)-2-methylphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000566-21-1
Record name [5-(Methoxycarbonyl)-2-methylphenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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